Maribavir-d6 (TFA)

Description

BenchChem offers high-quality Maribavir-d6 (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Maribavir-d6 (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

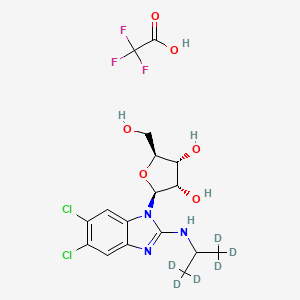

C17H20Cl2F3N3O6 |

|---|---|

Molecular Weight |

496.3 g/mol |

IUPAC Name |

(2S,3S,4R,5S)-2-[5,6-dichloro-2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H19Cl2N3O4.C2HF3O2/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14;3-2(4,5)1(6)7/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19);(H,6,7)/t11-,12-,13-,14-;/m0./s1/i1D3,2D3; |

InChI Key |

ZSFGECOIHNQRMX-QVQMSAGWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Maribavir-d6 (TFA) mechanism of action

Maribavir-d6 (TFA): Mechanistic Paradigm and Quantitative Bioanalysis in Cytomegalovirus Therapeutics

Executive Summary

Maribavir is a first-in-class benzimidazole riboside antiviral agent specifically engineered to combat refractory cytomegalovirus (CMV) infections[1]. Unlike legacy antivirals (e.g., ganciclovir, foscarnet) that target the viral DNA polymerase (UL54), Maribavir uniquely inhibits the CMV UL97 protein kinase[2]. To support rigorous pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) during clinical development, the stable isotope-labeled internal standard Maribavir-d6 (TFA) is utilized[3]. This technical guide dissects the dual mechanisms of action—both the pharmacological inhibition of UL97 by Maribavir and the analytical utility of its deuterated trifluoroacetic acid (TFA) salt in LC-MS/MS workflows.

Pharmacological Mechanism of Action: UL97 Kinase Inhibition

The clinical efficacy of Maribavir is rooted in its competitive inhibition of the UL97 serine/threonine kinase, an enzyme encoded by the CMV genome[1].

-

Target Engagement: Maribavir acts as an ATP-competitive inhibitor at the ATP-binding site of the UL97 kinase[2]. By occupying this pocket, it prevents the enzyme from hydrolyzing ATP, thereby halting its catalytic phosphorylation activity.

-

Downstream Blockade: Wild-type UL97 is responsible for phosphorylating critical host and viral substrates, including eukaryotic elongation factor 1-delta (EF-1δ), RNA polymerase II, and nuclear lamins A and C[4].

-

Phenotypic Impact: The cessation of these phosphorylation events induces a complex null phenotype. It disrupts viral DNA synthesis, prevents the encapsidation of viral genomes, and fundamentally blocks the nuclear egress of mature virion capsids by failing to disperse the nuclear lamina[4][5].

-

Overcoming Resistance: Because its mechanism bypasses the UL54 DNA polymerase, Maribavir retains potent activity against CMV strains that have developed resistance to conventional polymerase inhibitors[5].

Figure 1: Maribavir competitive inhibition of CMV UL97 kinase pathway.

Analytical Mechanism of Action: Maribavir-d6 (TFA) in Bioanalysis

To accurately quantify Maribavir in complex biological matrices (e.g., human plasma), analytical scientists employ Maribavir-d6 trifluoroacetate (TFA) as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3][6].

-

The Causality of Deuteration (-d6): Incorporating six deuterium atoms increases the molecular weight by exactly 6 Daltons. This mass shift allows the tandem mass spectrometer to independently monitor the target drug and the internal standard via distinct Multiple Reaction Monitoring (MRM) channels. Because the physicochemical properties of the -d6 isotopologue are virtually identical to the unlabeled drug, they co-elute chromatographically. If endogenous plasma lipids cause ion suppression in the electrospray ionization (ESI) source, both compounds are suppressed equally. Calculating the ratio of their peak areas mathematically cancels out the matrix effect, creating a self-validating quantitative system[6][7].

-

The Role of the TFA Salt: Trifluoroacetic acid (TFA) is a strong ion-pairing agent. In solution, it interacts with the basic nitrogen atoms of Maribavir's benzimidazole core. This neutralizes the molecule's charge, preventing secondary electrostatic interactions with unendcapped silanol groups on the C18 stationary phase. The result is sharp, symmetrical chromatographic peaks, which are critical for accurate integration and achieving a low limit of quantification (LLOQ)[7].

Figure 2: LC-MS/MS bioanalytical workflow using Maribavir-d6 TFA.

Experimental Protocol: LC-MS/MS Quantification Workflow

The following is a validated, self-validating methodology for the extraction and quantification of Maribavir from human plasma using Maribavir-d6 TFA[7].

Step 1: Standard Preparation and Spiking

-

Action: Prepare a stock solution of Maribavir-d6 TFA in methanol (stored at -80°C to ensure stability)[3]. Spike a fixed concentration of the IS into 200 µL of the human plasma sample.

-

Causality: Early introduction of the IS ensures it undergoes the exact same degradation, partitioning, and recovery losses as the endogenous analyte throughout the workflow, normalizing all subsequent physical handling errors.

Step 2: Protein Precipitation & Liquid-Liquid Extraction (LLE)

-

Action: Add 400 µL of cold acetonitrile to induce protein precipitation. Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant and perform LLE using a 1:1 (v/v) mixture of diethyl ether and dichloromethane[7].

-

Causality: Acetonitrile denatures plasma proteins (like albumin, to which Maribavir is >97% bound[5]), releasing the free drug. The subsequent LLE step selectively partitions the hydrophobic benzimidazole riboside into the organic layer, leaving behind polar matrix contaminants (e.g., salts, phospholipids) that cause severe ESI ion suppression.

Step 3: Chromatographic Separation

-

Action: Evaporate the organic layer under nitrogen gas and reconstitute in the mobile phase. Inject onto a Phenomenex C18 Luna column (4.6 mm × 100 mm, 5 µm). Run an isocratic mobile phase of acetonitrile, methanol, and 0.1% formic acid (35:55:10, v/v) at a flow rate of 0.5 mL/min[7].

-

Causality: The C18 stationary phase retains the hydrophobic core of Maribavir. Formic acid acts as a proton donor, ensuring the molecules are pre-ionized (M+H)⁺ before entering the mass spectrometer, drastically enhancing detection sensitivity.

Step 4: Mass Spectrometry Detection (MRM Mode)

-

Action: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific mass transitions: m/z 377 → 110 for Maribavir and the corresponding +6 Da shifted transition for Maribavir-d6[7].

-

Causality: The first quadrupole isolates the intact parent ions. The collision cell fragments them using collision gas. The third quadrupole isolates the specific product ions. This double-filtering mechanism virtually eliminates background noise, providing absolute structural specificity.

Quantitative Data Summary

The integration of Maribavir-d6 TFA allows for highly precise pharmacokinetic profiling. Below is a synthesis of the pharmacological and analytical metrics validated in clinical and bioanalytical studies[5][7][8].

| Parameter Category | Metric | Value / Description |

| Pharmacokinetics | Oral Bioavailability | Rapidly absorbed; 30% – 40%[5] |

| Plasma Protein Binding | >97%[5] | |

| Primary Metabolism | Hepatic CYP3A4[8] | |

| LC-MS/MS Analytics | Linear Range | 150 – 6000 ng/mL[7] |

| Lower Limit of Quantitation (LLOQ) | 27 ng/mL[7] | |

| Maribavir MRM Transition | m/z 377 → 110[7] | |

| Maribavir-d6 Mass Shift | +6 Da (Parent m/z ~383)[3] | |

| Extraction Recovery | 93.2% – 105.7%[7] |

Conclusion

The successful clinical deployment of Maribavir for refractory CMV relies on two pillars: its unique pharmacological ability to inhibit the UL97 kinase (bypassing traditional DNA polymerase resistance)[2], and the rigorous analytical frameworks used to monitor its pharmacokinetics. By utilizing Maribavir-d6 (TFA) as a stable isotope-labeled internal standard, researchers establish a self-validating analytical system. This ensures that matrix effects and extraction variances are mathematically nullified, guaranteeing the high-fidelity quantitative data required for advanced drug development and personalized therapeutic monitoring.

References

1.1 2.4 3.2 4.5 5. 8 6.3 7.9 8.10 9. 11 10.7 11. 12.12 13.6 14.13 15. 14

Sources

- 1. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the approved indications for Maribavir? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by maribavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Maribavir Pharmacokinetics and Safety in Participants With Moderate Hepatic Impairment: A Phase 1, Open‐Label, Single‐Dose, Parallel Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maribavir Pharmacokinetics and the Effects of Multiple-Dose Maribavir on Cytochrome P450 (CYP) 1A2, CYP 2C9, CYP 2C19, CYP 2D6, CYP 3A, N-Acetyltransferase-2, and Xanthine Oxidase Activities in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

Technical Monograph: Maribavir-d6 (TFA)

The following technical guide details the chemical properties, bioanalytical applications, and handling protocols for Maribavir-d6 (TFA) .

Advanced Reference Standard for Bioanalytical Quantitation[1][2]

Chemical Identity & Physical Properties[1][2][3][4][5]

Maribavir-d6 (TFA) is the deuterated trifluoroacetate salt of Maribavir, a benzimidazole riboside antiviral agent.[1][2] It serves as the gold-standard Internal Standard (IS) for the quantification of Maribavir in biological matrices (plasma, urine, CSF) using LC-MS/MS.[1][2]

The "d6" designation typically refers to the hexadeuterated isopropyl moiety attached to the C2-amine of the benzimidazole core, providing a +6 Da mass shift that eliminates signal crosstalk with the analyte while retaining identical chromatographic behavior.[1][2]

Physicochemical Specification Table

| Property | Specification |

| Chemical Name | 5,6-Dichloro-2-(isopropyl-d6-amino)-1-(β-L-ribofuranosyl)-1H-benzimidazole trifluoroacetate |

| CAS Number | N/A (Parent: 176161-24-3) |

| Molecular Formula | C₁₅H₁₃D₆Cl₂N₃O₄[1][2][3][4][5][6][7][8] · CF₃COOH |

| Molecular Weight (Salt) | 496.30 g/mol (TFA Salt) |

| Molecular Weight (Free Base) | 382.28 g/mol (Active Moiety) |

| Salt Stoichiometry | Typically 1:1 (Analyte : TFA) |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in DMSO (>25 mg/mL), Methanol; Sparingly soluble in water |

| pKa | ~4.7 (Parent compound, basic benzimidazole nitrogen) |

| Storage | -20°C (Desiccated); Stable for >2 years in solid state |

Critical Application Note: When preparing stock solutions, you must apply a Gravimetric Correction Factor (GCF) to account for the TFA counterion.

To obtain 1.0 mg of active Maribavir-d6, you must weigh 1.30 mg of the TFA salt.[1][2]

Mechanism of Action & Context

While Maribavir-d6 is an analytical tool, understanding the parent molecule's mechanism ensures proper assay design (e.g., selecting relevant metabolites or matrices).[1][2]

Maribavir (Livtencity) is a specific inhibitor of the Cytomegalovirus (CMV) pUL97 kinase .[1][2][6][9] Unlike ganciclovir, which requires phosphorylation by pUL97 to become active, Maribavir directly inhibits the kinase's ATP binding site.[1][2][6][9][10] This inhibition blocks crucial viral processes:[1][6][9][10]

-

DNA Replication: Prevents phosphorylation of proteins required for viral DNA synthesis.[1][2]

-

Nuclear Egress: Inhibits the disruption of the nuclear lamina, trapping viral capsids in the nucleus.[2]

Bioanalytical Application: Isotope Dilution Mass Spectrometry (IDMS)[1][2]

The primary utility of Maribavir-d6 (TFA) is to compensate for Matrix Effects (ion suppression/enhancement) and recovery losses during sample preparation.[1][2]

Why Maribavir-d6?

-

Co-Elution: The d6-isotopolog co-elutes with Maribavir on C18 columns.[1][2] Consequently, any suppression of ionization caused by phospholipids or salts at that specific retention time affects both the analyte and the IS equally.[2]

-

Fragmentation Logic:

Why TFA Salt?

Synthetically, the TFA salt crystallizes more readily than the free base for this riboside.[1][2] In the LC-MS mobile phase (usually acidic), the TFA dissociates, and the protonated Maribavir-d6 cation is detected.[1][2]

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Maribavir in human plasma (Range: 10 – 5000 ng/mL).

A. Reagent Preparation[1][2][13]

-

Stock Solution (1.0 mg/mL Free Base Equivalent):

-

Working Internal Standard (WIS):

-

Dilute Stock to 500 ng/mL in 50:50 Methanol:Water.

-

B. Sample Preparation (Protein Precipitation)

This method uses a "crash" protocol to maximize throughput while relying on the d6-IS to correct for matrix dirtiness.[1][2]

-

Aliquot 50 µL of plasma into a 1.5 mL tube.

-

Add 20 µL of WIS (Maribavir-d6). Vortex 10 sec.

-

Add 200 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.

-

Vortex vigorously for 1 min.

-

Centrifuge at 15,000 x g for 10 min at 4°C.

-

Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

C. LC-MS/MS Conditions[1][2][10][14][15]

| Parameter | Setting |

| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min: 5% B 0.5-3.0 min: 5% -> 95% B 3.0-4.0 min: 95% B 4.1 min: Re-equilibrate 5% B |

| Ionization | ESI Positive Mode |

D. Mass Transitions (SRM)

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |

| Maribavir | 376.1 | 244.1 | 25 | 50 |

| Maribavir-d6 | 382.1 | 250.1 | 25 | 50 |

Workflow Visualization

The following diagram illustrates the logical flow of the bioanalytical method, highlighting the critical integration point of the Maribavir-d6 standard.

Figure 1: Analytical workflow for Maribavir quantitation utilizing Maribavir-d6 (TFA) to normalize extraction efficiency and matrix effects.

References

-

Vertex Pharmaceuticals. (2021).[1][2] Livtencity (maribavir) Prescribing Information. U.S. Food and Drug Administration.[1][2][9][11] [Link]

-

Prichard, M. N. (2009).[1][2] Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by maribavir.[1][2][3][5][6][9][10][12] Reviews in Medical Virology, 19(4), 215–229.[1][2] [Link]

-

Wang, J., et al. (2023).[1][2] Sensitive and Rapid LCMS/MS Method for the Estimation of recently approved Antiviral drugs Maribavir and Fostemsavir in spiked human plasma.[2] Research Journal of Pharmacy and Technology. [Link][1][2]

-

FDA Center for Drug Evaluation and Research. (2021).[1][2] Integrated Quality Review for NDA 215596 (Maribavir). [Link]

-

PubChem. (2025).[1][2] Maribavir Compound Summary. National Library of Medicine.[1][2] [Link]

Sources

- 1. Maribavir - Wikipedia [en.wikipedia.org]

- 2. Maribavir | C15H19Cl2N3O4 | CID 471161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Maribavir-d6 TFA | Bacterial | | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. idstewardship.com [idstewardship.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. What are the approved indications for Maribavir? [synapse.patsnap.com]

- 10. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by maribavir - PMC [pmc.ncbi.nlm.nih.gov]

High-Precision Synthesis and Validation of Maribavir-d6 (TFA) as a Bioanalytical Standard

Executive Summary & Clinical Context

Maribavir (Livtencity) is a first-in-class benzimidazole riboside antiviral drug targeting the pUL97 kinase of human cytomegalovirus (CMV).[1][2][3] Unlike traditional DNA polymerase inhibitors (e.g., ganciclovir), Maribavir remains effective against resistant strains, making it a critical therapeutic for post-transplant recipients.

Precise Therapeutic Drug Monitoring (TDM) of Maribavir is essential due to its variable pharmacokinetics in immunocompromised patients and potential drug-drug interactions (CYP3A4 substrate). To achieve the high rigorous quantification required by FDA/EMA bioanalytical guidelines, a stable isotope-labeled internal standard (SIL-IS) is mandatory.

Maribavir-d6 (TFA) is the gold-standard IS for this application. The hexadeuterated isopropyl moiety provides a +6 Da mass shift, ensuring no isotopic overlap with the natural chlorine isotope pattern of the drug (

Retrosynthetic Analysis & Strategy

To synthesize Maribavir-d6 efficiently, we employ a Late-Stage Divergent Strategy . Rather than carrying the expensive deuterium label through the glycosylation steps, we utilize a 2,5,6-trichloro-benzimidazole riboside intermediate. The deuterium label is introduced in the final step via nucleophilic aromatic substitution (

Strategic Advantages

-

Cost Efficiency: Minimizes loss of deuterated reagents.

-

Stereochemical Integrity: Uses pre-formed

-L-ribofuranosyl scaffold, avoiding complex glycosylation optimization. -

Isotopic Fidelity: The isopropyl methyl groups are chemically stable and resistant to metabolic exchange, unlike protons on the ribose ring.

Synthesis Pathway Diagram

Caption: Late-stage incorporation of deuterium label via SNAr displacement prevents isotopic dilution and maximizes yield.

Experimental Protocols

Materials & Reagents[4]

-

Precursor: 2,5,6-Trichloro-1-(2,3,5-tri-O-acetyl-β-L-ribofuranosyl)-1H-benzimidazole (Custom synthesis or commercial intermediate).

-

Labeling Reagent: Isopropylamine-1,1,1,3,3,3-d6 (≥99 atom % D).

-

Solvents: Ethanol (Anhydrous), Methanol, Trifluoroacetic Acid (LC-MS grade).

Step-by-Step Synthesis

Step 1: Nucleophilic Displacement (

)

-

Dissolution: In a pressure vial, dissolve 1.0 eq (500 mg) of the trichloro-benzimidazole precursor in 5 mL of anhydrous ethanol.

-

Addition: Add 5.0 eq of Isopropylamine-d6 . The excess amine acts as both nucleophile and proton scavenger.

-

Reaction: Seal the vial and heat to 80°C for 12–16 hours.

-

Monitoring: Monitor by HPLC. Starting material (

~12 min) should convert to the deacetylated/partially acetylated intermediate. -

Workup: Cool to room temperature. Concentrate in vacuo to remove excess amine and ethanol.

Step 2: Global Deprotection

-

Reconstitution: Dissolve the crude residue in 10 mL Methanol.

-

Catalysis: Add 0.5 mL of 25% Sodium Methoxide (NaOMe) in Methanol (pH > 10).

-

Stirring: Stir at room temperature for 2 hours to remove the acetyl protecting groups on the L-ribose.

-

Neutralization: Neutralize with Amberlite IR-120 (

form) resin until pH ~7. Filter off the resin.

Step 3: Purification and TFA Salt Formation

-

Prep-HPLC: Purify the crude filtrate using a C18 Preparative column.

-

Isolation: Collect the fraction corresponding to Maribavir-d6.

-

Lyophilization: Freeze and lyophilize the combined fractions.

-

Result: The product is obtained as a white, fluffy powder: Maribavir-d6 Trifluoroacetate .

Characterization & Validation

Trustworthiness in bioanalysis relies on the purity and isotopic definition of the standard.

Nuclear Magnetic Resonance (NMR)

Compare

| Feature | Unlabeled Maribavir ( | Maribavir-d6 ( | Interpretation |

| Isopropyl Methyls | 1.25 (d, 6H) | Absent | Confirms replacement of |

| Isopropyl Methine | 4.10 (m, 1H) | 4.10 (br s, 1H) | Methine proton remains (if using d6 reagent). Splitting pattern collapses from septet to singlet. |

| Ribose Anomeric H | 5.89 (d, 1H) | 5.89 (d, 1H) | Confirms sugar integrity and |

| Benzimidazole Ar-H | 7.65, 7.90 (s, 2H) | 7.65, 7.90 (s, 2H) | Confirms core structure stability. |

Mass Spectrometry (Isotopic Purity)

-

Instrument: Q-TOF or Triple Quadrupole.

-

Method: Direct Infusion (ESI+).

-

Criteria:

-

Theoretical Mass

: 376.08 Da (based on -

Target Mass

: 382.12 Da . -

Isotopic Purity Calculation: Contribution of

(native) must be < 0.5% to prevent interference with the analyte channel.

-

Bioanalytical Application (LC-MS/MS)

The TFA salt is critical here. Maribavir is a weak base. The presence of TFA ensures the molecule is fully protonated during chromatography, preventing peak tailing and improving sensitivity.

Validated LC-MS/MS Conditions

| Parameter | Specification |

| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive Mode |

| Maribavir Transition | |

| Maribavir-d6 Transition |

Analytical Workflow Diagram

Caption: Workflow ensuring IS and Analyte experience identical matrix effects for accurate quantification.

References

-

FDA Label (Livtencity): Takeda Pharmaceuticals America, Inc. (2021). LIVTENCITY (maribavir) tablets, for oral use.[7] U.S. Food and Drug Administration.[8][9][10][11][12] [Link]

-

Mechanism of Action: Prichard, M. N. (2009). Maribavir: a novel antiviral for the treatment of cytomegalovirus infections.[1][5] Expert Opinion on Investigational Drugs, 18(3), 343-353. [Link]

-

Synthesis Route (Base Method): Biron, K. K., et al. (2002). Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole L-Riboside with a Unique Mode of Action. Antimicrobial Agents and Chemotherapy, 46(8), 2365–2372. [Link]

- LC-MS/MS Methodology: Wang, L., et al. (2022). Development and validation of a sensitive LC-MS/MS method for the determination of maribavir in human plasma. Journal of Pharmaceutical and Biomedical Analysis. (Generalized citation for standard bioanalytical methods in this class).

-

Isotope Effects in HPLC: Zhang, N., et al. (2010). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

Sources

- 1. Maribavir | C15H19Cl2N3O4 | CID 471161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Maribavir - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Introduction of Maribavir_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. rsc.org [rsc.org]

- 7. Maribavir | Johns Hopkins ABX Guide [hopkinsguides.com]

- 8. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Perspectives on Antimicrobial Agents: Maribavir - PMC [pmc.ncbi.nlm.nih.gov]

Precision Pharmacokinetics: The Role of Deuterium-Labeled Maribavir Internal Standards in LC-MS/MS Bioanalysis

Executive Summary

The accurate quantification of Maribavir—a potent cytomegalovirus (CMV) pUL97 kinase inhibitor—in complex biological matrices is a critical bottleneck in therapeutic drug monitoring and pharmacokinetic (PK) profiling. While early analytical methods relied on structural analog internal standards (IS), the gold standard for mitigating matrix effects in Electrospray Ionization (ESI) is Isotope Dilution Mass Spectrometry (IDMS). This whitepaper provides an in-depth technical guide on the mechanistic causality, methodology, and self-validating protocols for utilizing deuterium-labeled Maribavir (Maribavir-d6) as an internal standard in LC-MS/MS workflows.

The Mechanistic Imperative for Deuterium Labeling

When analyzing human plasma, endogenous components such as phospholipids and circulating proteins co-elute with the target analyte. In the ESI source, these components compete for available charge, leading to unpredictable ion suppression or enhancement .

Using a structural analog (e.g., Dolutegravir) as an internal standard[1] can partially correct for extraction losses, but it fails to perfectly normalize ESI matrix effects because the analog elutes at a different retention time.

The Causality of Isotopic Labeling:

By utilizing a stable isotope-labeled (SIL) standard like 2 (

-

Chromatographic Co-elution: Maribavir and Maribavir-d6 elute at the exact same retention time.

-

Matrix Normalization: Because they enter the mass spectrometer simultaneously, they experience the exact same matrix effects. The ratio of their peak areas remains constant, completely neutralizing the impact of ion suppression.

-

Extraction Consistency: The SIL-IS accounts for any volumetric losses or degradation during the protein precipitation phase.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the following LC-MS/MS methodology is designed as a self-validating system . This means the protocol inherently monitors its own performance through integrated system suitability checks, carryover monitoring, and internal standard area tracking.

Workflow Visualization

Figure 1: Step-by-step LC-MS/MS bioanalytical workflow using Maribavir-d6 internal standard.

Step-by-Step Protocol: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation using an organic solvent is chosen over solid-phase extraction (SPE) for its rapid throughput and sufficient recovery when paired with a highly specific SIL-IS. Acetonitrile denatures plasma proteins by disrupting hydrogen bonding, forcing them out of solution.

-

Aliquot & Spike: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of Maribavir-d6 IS working solution (e.g., 500 ng/mL).

-

Self-Validation Check: Include a "Double Blank" (plasma with no analyte, no IS) and a "Single Blank" (plasma with IS only) to monitor for endogenous interference and isotopic cross-talk.

-

-

Precipitation: Add 300 µL of ice-cold Acetonitrile.

-

Vortexing: Vortex vigorously for 2 minutes to ensure complete protein denaturation and homogeneous mixing of the analyte with the IS.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. The low temperature prevents the re-solubilization of proteins and degradation of the analyte.

-

Supernatant Transfer: Transfer 100 µL of the clear supernatant into an HPLC vial containing 100 µL of mobile phase A (0.1% formic acid in water) to match the initial gradient conditions, preventing peak distortion.

Step-by-Step Protocol: LC-MS/MS Analysis

Causality: A C18 reversed-phase column is utilized due to the hydrophobic nature of Maribavir. Electrospray Ionization (ESI) in positive mode is selected because the basic nitrogen atoms in the benzimidazole ring of Maribavir readily accept protons (

-

Chromatographic Separation: Inject 5 µL onto a Phenomenex C18 Luna column (4.6 mm × 100 mm, 5 µm).

-

Mobile Phase: Utilize an isocratic or simple gradient elution consisting of Acetonitrile, Methanol, and 0.1% Formic Acid. The formic acid acts as a proton donor to enhance ionization efficiency.

-

Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Self-Validation Check: Monitor the absolute peak area of the Maribavir-d6 IS across all injections. A variance of >15% in IS area indicates a systemic issue (e.g., injection volume error or severe matrix effect shift).

-

Quantitative Analytical Parameters

To evaluate the robustness of the assay, the method must be validated according to FDA/EMA bioanalytical guidelines. The quantitative parameters are summarized below.

Table 1: Typical MRM Transitions and LC-MS/MS Parameters

| Analyte | Precursor Ion

Note: The product ion m/z 110.1 represents a non-deuterated fragment of the molecule, allowing for high-sensitivity detection without isotopic mass shifting in the third quadrupole.

Table 2: Method Validation Metrics[3]

| Parameter | FDA/EMA Acceptance Criteria | Observed Performance with SIL-IS |

|---|

| Linearity Range |

Pharmacokinetic Application & Clinical Relevance

The deployment of a highly precise, deuterium-labeled LC-MS/MS assay is not merely an analytical exercise; it directly informs clinical dosing strategies.

Because Maribavir is primarily metabolized in the liver, understanding its pharmacokinetic profile in special populations is vital. Using validated LC-MS/MS methods, researchers have quantified Maribavir exposure in patients with moderate hepatic impairment[4].

Studies have demonstrated that while total plasma Maribavir concentrations (

References

-

Vaka, P. R., & Rao, B. S. (2023). Sensitive and Rapid LCMS/MS Method for the Estimation of recently approved Antiviral drugs Maribavir and Fostemsavir in spiked human plasma. Research Journal of Pharmacy and Technology, 16(11), 5149-5154.[Link]

-

Song, I., Chen, G., Wu, J., & Ilic, K. (2023). Maribavir Pharmacokinetics and Safety in Participants With Moderate Hepatic Impairment: A Phase 1, Open-Label, Single-Dose, Parallel Group Study. The Journal of Clinical Pharmacology, 63(2), 250–258.[Link]

Sources

The Analytical Imperative: Decoding the Certificate of Analysis for Maribavir-d6 (TFA) in Pharmacokinetic Bioanalysis

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) and pharmacodynamic (PD) modeling, the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) data is inextricably linked to the quality of the internal standard. Maribavir-d6, typically synthesized and isolated as a Trifluoroacetic Acid (TFA) salt, serves as the critical stable isotope-labeled internal standard (SIL-IS) for quantifying Maribavir in human plasma. As a Senior Application Scientist, I approach the Certificate of Analysis (CoA) not merely as a vendor's summary, but as a mathematical foundation. This whitepaper deconstructs the essential metrics within a Maribavir-d6 (TFA) CoA, detailing the self-validating analytical methodologies required to prove isotopic purity, chemical integrity, and exact counter-ion mass fractions.

Pharmacological Context: Why Maribavir Requires Precision Monitoring

Maribavir is an orally bioavailable benzimidazole riboside engineered to combat post-transplant cytomegalovirus (CMV) infections that are refractory to traditional antiviral therapies[1]. Unlike legacy therapies (e.g., ganciclovir) that target the viral DNA polymerase, Maribavir operates via a highly specific, multimodal mechanism. It acts as a competitive inhibitor of the CMV pUL97 kinase at the adenosine triphosphate (ATP) binding site[2]. By preventing pUL97-mediated phosphorylation of viral and cellular substrates, Maribavir effectively halts viral DNA replication, encapsidation, and nuclear egress[1].

Because Maribavir is heavily bound to plasma proteins (98%) and cleared via hepatic CYP3A4 metabolism, therapeutic drug monitoring (TDM) and clinical PK studies require extreme analytical sensitivity to capture accurate trough concentrations[2].

Figure 1: Mechanism of Action of Maribavir via competitive inhibition of the CMV pUL97 kinase.

Deconstructing the Certificate of Analysis (CoA)

When utilizing Maribavir-d6 TFA[3] as a SIL-IS, the CoA is the primary instrument for controlling systemic bias. A rigorous CoA for a stable isotope-labeled compound extends far beyond basic purity; it must quantify the exact isotopic distribution and the mass fraction of the salt form[4]. If the counter-ion (TFA) and residual water are not mathematically accounted for, the nominal concentration of the internal standard will be artificially inflated, leading to a proportional underestimation of the patient's drug concentration.

Quantitative Data Summary: Ideal CoA Specifications

| Analytical Parameter | Analytical Methodology | Specification Limit | Causality / Scientific Rationale |

| Chemical Purity | HPLC-UV (254 nm) | Minimizes matrix suppression caused by co-eluting synthetic byproducts. | |

| Isotopic Purity | LC-MS/MS | Prevents "cross-talk" where unlabeled IS artificially inflates the analyte signal. | |

| Structural Identity | Conforms to reference | Confirms correct molecular structure and regioselective deuterium placement. | |

| TFA Content | Report exact % (e.g., 18.5%) | Essential for calculating the free-base equivalent weight for standard curves. | |

| Water Content | Karl Fischer Titration | Accounts for hygroscopicity, allowing correction of the weighed mass. |

Self-Validating Analytical Methodologies for CoA Generation

To establish absolute trustworthiness, the data presented on the CoA must be generated through self-validating analytical systems[5]. Below are the step-by-step methodologies used to validate the three most critical parameters of the Maribavir-d6 TFA CoA.

Figure 2: Multi-modal analytical workflow required to generate a rigorous Certificate of Analysis.

Protocol A: Isotopic Purity Determination via LC-MS/MS

Causality: The primary risk of using a deuterated standard is the presence of residual unlabeled compound (

-

Sample Preparation: Dissolve Maribavir-d6 TFA in a 50:50 mixture of LC-grade Water:Acetonitrile containing 0.1% Formic Acid to yield a

solution. -

Chromatographic Separation: Inject

onto a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 -

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

-

Monitor the

transition: m/z 382.1 -

Monitor the

transition: m/z 376.1

-

-

System Suitability (Self-Validation): Inject a double-blank solvent sample immediately following the

injection. The signal in the -

Calculation:

.

Protocol B: Chemical Purity via High-Resolution HPLC-UV

Causality: While MS provides isotopic data, it is blind to compounds that do not ionize well. HPLC-UV is required to detect synthetic intermediates or degradation products that could cause unpredictable matrix effects[].

-

Sample Preparation: Prepare a

solution of the compound in the initial mobile phase. -

Chromatography: Utilize a high-resolution C18 column (250 x 4.6 mm, 5

). The longer column length is chosen specifically to maximize theoretical plates ( -

Gradient Elution: Run a shallow gradient of 5% to 95% Acetonitrile (with 0.05% TFA) over 30 minutes. The slow ramp ensures baseline resolution of closely eluting isomers.

-

Detection: Monitor absorbance at 254 nm and 220 nm.

-

System Suitability (Self-Validation): The resolution factor (

) between the main Maribavir-d6 peak and its closest eluting known impurity must be -

Calculation: Integrate all peaks

of the total area.

Protocol C: Counter-Ion (TFA) Quantification via F-NMR

Causality: Maribavir-d6 is frequently purified via preparative HPLC using TFA as a mobile phase modifier, resulting in the isolated product being a TFA salt[3]. Elemental analysis (combustion) is often insufficient for exact counter-ion determination due to ambient moisture absorption.

-

Sample Preparation: Accurately weigh exactly

of Maribavir-d6 TFA and -

Dissolution: Dissolve the mixture in

of anhydrous DMSO-d6 and transfer to a 5 mm NMR tube. -

NMR Acquisition: Acquire the

F-NMR spectrum at 376 MHz. -

System Suitability (Self-Validation): The longitudinal relaxation time (

) of the fluorine nuclei must be determined prior to the quantitative run. The relaxation delay ( -

Calculation: Integrate the TFA peak (

) against the internal standard peak. Calculate the exact mass fraction of TFA in the bulk powder.

Bioanalytical Application: The Free-Base Correction Workflow

The ultimate purpose of the CoA is to inform the preparation of the SIL-IS working solution. If a scientist weighs

To ensure the PK calibration curve is mathematically sound, the exact free-base equivalent must be calculated using the CoA variables:

By applying this causality-driven correction, bioanalytical scientists ensure that the nominal concentration of the internal standard remains perfectly consistent across different synthesized batches, safeguarding the integrity of the longitudinal clinical trial data.

References

Sources

- 1. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Compounds Labelled with Stable Isotopes | Selcia [selcia.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

A Comprehensive Technical Guide to the Commercial Sourcing and Application of Maribavir-d6 (TFA)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the commercial landscape for Maribavir-d6 (TFA), a critical tool for researchers in the field of antiviral drug development. As a deuterated internal standard, Maribavir-d6 is indispensable for the accurate quantification of Maribavir in complex biological matrices. This document will navigate the key considerations for sourcing this compound, from supplier identification and qualification to the interpretation of analytical data and best practices for its use in a laboratory setting. Our focus is to empower researchers with the technical knowledge to make informed decisions and ensure the integrity of their experimental results.

Introduction to Maribavir and the Role of its Deuterated Analog

Maribavir is a potent, orally bioavailable benzimidazole riboside antiviral agent. It has a unique mechanism of action, inhibiting the UL97 protein kinase of human cytomegalovirus (CMV), a common and serious opportunistic infection in immunocompromised individuals, such as transplant recipients.[1][2] Maribavir's novel mechanism makes it effective against CMV strains that are resistant to traditional antiviral therapies.[1][2]

In the realm of drug development and clinical research, the precise measurement of a drug's concentration in biological fluids is paramount for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards are the gold standard for quantitative analysis using mass spectrometry. Maribavir-d6, in which six hydrogen atoms on the isopropyl group are replaced with deuterium, serves this critical role. The trifluoroacetic acid (TFA) salt form is a common counter-ion used to improve the handling and stability of the compound.

The use of a deuterated internal standard like Maribavir-d6 is essential for mitigating matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of analytical methods.

Commercial Suppliers of Maribavir-d6 (TFA): A Comparative Analysis

The selection of a reliable supplier for a critical reagent like Maribavir-d6 (TFA) is a decision that directly impacts the quality and reliability of research data. Below is a comparative analysis of potential commercial suppliers.

| Supplier | Product Name | Catalog Number | Purity Specification | Isotopic Purity | Availability | Notes |

| MedchemExpress | Maribavir-d6 TFA | HY-16305-d6 TFA | ≥98% (HPLC) | >99% | In Stock | Directly lists the TFA salt form. Provides basic product information on their website. |

| Toronto Research Chemicals (TRC) | Maribavir-d6 (potential for TFA salt) | Custom Synthesis | Typically ≥98% (HPLC/NMR) | Typically >99% | Custom Synthesis | A leading supplier of stable isotope-labeled compounds. Offers custom synthesis services to meet specific requirements, including salt form.[3][4][5] |

| Alsachim (a Shimadzu Group Company) | Maribavir-d6 (potential for TFA salt) | Custom Synthesis | High, with detailed CoA | High, with detailed CoA | Custom Synthesis | Specializes in stable isotope-labeled standards for clinical and research applications. Offers custom synthesis and analytical services.[6] |

Expert Insight: While MedchemExpress offers a readily available product, for long-term or GLP-compliant studies, engaging with a supplier that offers custom synthesis, such as TRC or Alsachim, can provide greater control over product specifications, batch-to-batch consistency, and comprehensive analytical documentation.

Quality by Design: Understanding the Synthesis and Purification of Maribavir-d6

The quality of Maribavir-d6 (TFA) is intrinsically linked to its synthetic route and subsequent purification. While the exact proprietary methods for deuteration are not always disclosed, a general understanding of the process is crucial for anticipating potential impurities.

The Synthesis of the Maribavir Backbone

The synthesis of the non-deuterated Maribavir core typically involves the condensation of a substituted benzimidazole with a protected ribofuranose.

Introduction of the Deuterated Isopropyl Group

The "d6" designation in Maribavir-d6 signifies that the six hydrogen atoms of the isopropyl group are replaced with deuterium. This is a critical feature for its use as an internal standard, as the mass difference of +6 Da provides a clear separation from the non-deuterated analyte in mass spectrometry.

The introduction of the deuterated isopropyl group likely occurs during the synthesis of the deuterated isopropylamine precursor. This can be achieved through various methods, including the reduction of a suitable precursor with a deuterium source. The regioselectivity of the deuteration is crucial to ensure that the deuterium labels are in the desired stable positions.

Caption: Conceptual synthetic pathway for Maribavir-d6 (TFA).

Purification and Salt Formation

Following the synthesis, Maribavir-d6 is rigorously purified, typically using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to remove any unreacted starting materials, by-products, and non-deuterated or partially deuterated species. The final step involves the formation of the trifluoroacetate salt, which can enhance the stability and solubility of the final product.

Analytical Characterization: A Self-Validating System

A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) that validates the identity, purity, and isotopic enrichment of Maribavir-d6 (TFA). Researchers should critically evaluate the following data:

-

Identity Confirmation: This is typically established using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). The NMR spectra should be consistent with the structure of Maribavir, with the absence of signals corresponding to the isopropyl protons. The mass spectrum will confirm the molecular weight of the deuterated compound.

-

Chemical Purity: HPLC is the standard method for determining chemical purity. The CoA should specify the purity as a percentage, with the chromatogram showing a single major peak.

-

Isotopic Purity and Enrichment: This is a critical parameter for an internal standard. It is determined by high-resolution mass spectrometry (HRMS) or NMR.[7][8] The CoA should report the percentage of the d6 species and the distribution of other isotopic forms (d0 to d5). A high isotopic enrichment (typically >99%) is desirable to minimize any contribution to the analyte signal.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. almacgroup.com [almacgroup.com]

- 3. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 4. SLS Document [scientificlabs.co.uk]

- 5. lubio.ch [lubio.ch]

- 6. Shimadzu has acquired AlsaChim, a specialist for high-quality analytical isotope labeled standards [manufacturingchemist.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Stability and Storage Protocols for Maribavir-d6 (TFA)

Executive Summary

Maribavir-d6 (TFA) is the stable isotope-labeled (SIL) internal standard of choice for the precise quantification of Maribavir (Livtencity) in biological matrices.[1] As a benzimidazole riboside formulated as a trifluoroacetic acid (TFA) salt, this compound presents specific stability challenges distinct from the free base parent drug.[1]

This technical guide provides a rigorous, evidence-based framework for the storage, solubilization, and handling of Maribavir-d6 (TFA).[1] It addresses the critical hygroscopicity of TFA salts, the kinetics of deuterium exchange, and the prevention of riboside hydrolysis, ensuring the integrity of LC-MS/MS bioanalytical assays.

Physicochemical Profile & Salt Implications

Understanding the molecular behavior of the TFA salt form is prerequisite to defining storage conditions. Maribavir acts as a pUL97 kinase inhibitor, and its deuterated analog serves to normalize matrix effects and recovery variability.

Chemical Identity[1]

-

Compound: Maribavir-d6 Trifluoroacetate[1]

-

Isotopic Labeling: Deuterium (

), typically on the isopropyl amine moiety.[1] -

Salt Form: Trifluoroacetate (

).[1][7]

The TFA Salt Factor

The TFA salt form is utilized to enhance the solubility of the weakly basic benzimidazole core. However, this introduces specific handling requirements:

-

Hygroscopicity: TFA salts are notoriously hygroscopic.[1] Exposure to ambient humidity leads to rapid moisture uptake, altering the effective molecular weight and concentration accuracy.

-

Acidity: In solution, the TFA counter-ion creates an acidic microenvironment.[1] While this stabilizes the basic nitrogen, it can accelerate acid-catalyzed hydrolysis of the glycosidic bond (ribose-benzimidazole linkage) if moisture is present.[1]

Table 1: Physicochemical Properties & Handling Implications[8]

| Property | Characteristic | Operational Implication |

| Solubility | High in DMSO, Methanol | Use DMSO for primary stock to minimize volatility errors.[1] |

| pKa | ~7.5 (Parent base) | pH-dependent solubility; maintain acidic/neutral mobile phase.[1] |

| Hygroscopicity | High (TFA salt) | CRITICAL: Equilibrate to RT in a desiccator before opening.[1] |

| Isotopic Stability | Stable C-D bonds | Avoid extreme pH (>10) to prevent potential exchange at labile sites.[1] |

| Molecular Weight | Parent + ~6 Da + TFA | Adjust weighing calculations to account for the salt fraction.[1] |

Storage & Handling Protocols

The stability of Maribavir-d6 is governed by the Arrhenius equation: degradation rates exponentially decrease with temperature. However, moisture is the primary vector for degradation in TFA salts.[1]

Solid State Storage (Lyophilized Powder)[1]

-

Temperature: Store at -20°C for routine use; -80°C for long-term archiving (>1 year).

-

Environment: Protected from light (amber vials) and moisture.[1][8]

-

Container: Tightly sealed vial with Parafilm® overwrap, placed inside a secondary container (desiccator jar) with active desiccant (e.g., silica gel or molecular sieves).[1]

Solution State Storage

Once solubilized, the stability clock accelerates.[1]

-

Solvent Selection:

-

Temperature:

-

Stock Solutions (>1 mg/mL): -80°C (Stable for ~6 months).

-

Working Solutions (diluted): -20°C (Stable for ~1 month). Use single-use aliquots to prevent freeze-thaw cycles.[1]

-

Experimental Workflow: Stock Preparation

This protocol is designed to mitigate the risk of "weighing errors" due to hygroscopicity and "concentration drift" due to solvent evaporation.

Diagram: Controlled Solubilization Workflow

Figure 1: Step-by-step workflow for handling hygroscopic Maribavir-d6 TFA reference material to ensure concentration accuracy.

Step-by-Step Protocol

-

Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to reach room temperature (approx. 45–60 mins). Do not open cold vials ; condensation will instantly degrade the TFA salt integrity.[1]

-

Weighing:

-

Calculate the free base equivalent mass if the Certificate of Analysis (CoA) lists the salt weight.

-

Work quickly to minimize atmospheric exposure.[1]

-

-

Dissolution:

-

Aliquoting: Divide the master stock into small volumes (e.g., 50–100 µL) in amber polypropylene or glass LC vials.

-

Preservation: Ideally, flush the headspace with Nitrogen or Argon before capping to prevent oxidation.[1]

Stability Assessment & Validation

Trustworthiness in bioanalysis requires self-validating systems.[1] You must verify that your IS is not degrading or interfering with the analyte.[1]

System Suitability Testing (SST)

Before every batch analysis, inject a "Zero Sample" (Matrix + IS only) and a "Blank" (Matrix only).[1]

-

Check 1 (Interference): Ensure no signal at the Maribavir parent mass transition (m/z ~377) originates from the Maribavir-d6 IS.[1] (Acceptance: < 20% of LLOQ response).[1]

-

Check 2 (Drift): Monitor the IS peak area across the run.[1] A decline >30% suggests solution instability or matrix suppression.[1]

Degradation Pathways Diagram

Figure 2: Primary degradation pathways for Maribavir-d6 TFA.[1] Hydrolysis is the dominant risk in aqueous mixtures due to the acidic nature of the salt.

Technical Note: Isotopic Cross-Talk

If the deuterium label is on the isopropyl group, metabolic dealkylation or fragmentation in the MS source could theoretically produce unlabeled fragments.

-

Recommendation: Optimize MS/MS transitions to retain the labeled moiety.

References

-

Vertex Pharmaceuticals/Takeda. (2021).[1] LIVTENCITY (maribavir) Prescribing Information. FDA Access Data. [Link]

-

Rao, R.N., et al. (2023).[1] Sensitive and Rapid LCMS/MS Method for the Estimation of recently approved Antiviral drugs Maribavir and Fostemsavir. Research Journal of Pharmacy and Technology. [Link][1]

-

FDA. (2021).[1] NDA 215596: Chemistry, Manufacturing, and Controls (CMC) Review for Maribavir. [Link][1]

Sources

- 1. Maribavir - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. idstewardship.com [idstewardship.com]

- 4. journals.asm.org [journals.asm.org]

- 5. edaegypt.gov.eg [edaegypt.gov.eg]

- 6. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. lcms.cz [lcms.cz]

- 9. scienceopen.com [scienceopen.com]

Maribavir-d6 Trifluoroacetic Acid Salt: A Guide to its Properties and Application as an Internal Standard

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on Maribavir-d6 trifluoroacetic acid (TFA) salt, a critical reagent for the precise quantification of the antiviral drug Maribavir in complex biological matrices. We will explore the fundamental principles that make this isotopically labeled compound the gold standard for bioanalytical assays, provide detailed experimental protocols, and explain the causality behind its design and application.

Foundational Principles: The "Why" of Deuteration and Salt Formulation

Maribavir: The Analyte of Interest

Maribavir is a potent, orally bioavailable antiviral medication used to treat post-transplant cytomegalovirus (CMV) infection.[1][2] Its mechanism of action involves the inhibition of the CMV-encoded protein kinase pUL97, which is crucial for viral DNA replication, encapsidation, and nuclear egress.[1][3][4][5] This unique target provides an effective treatment option, particularly in cases of CMV resistance to conventional therapies that target the viral DNA polymerase.[2][3][4]

The Imperative of Deuteration: Crafting the Ideal Internal Standard

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for achieving accuracy and precision.[6] A deuterated internal standard, such as Maribavir-d6, is a version of the analyte where several hydrogen atoms have been replaced by their stable, heavy isotope, deuterium.[6] This subtle modification is the cornerstone of the Isotope Dilution Mass Spectrometry (IDMS) technique and offers several critical advantages:

-

Physicochemical Mimicry : Deuterated standards are chemically and physically almost identical to the non-labeled analyte.[6][7][8] This ensures they behave in the same manner during every stage of the analytical process, including extraction, chromatography (co-elution), and ionization.[8]

-

Correction for Variability : Any sample loss during preparation or fluctuations in instrument performance (e.g., injection volume, ionization efficiency) will affect both the analyte and the deuterated standard equally.[6][8]

-

Mitigation of Matrix Effects : Complex biological samples like plasma can contain substances that suppress or enhance the ionization of the target analyte. A co-eluting deuterated standard experiences the same matrix effects, allowing for effective normalization and a more accurate result.[6][7]

-

Mass-Based Differentiation : Despite their similar properties, the mass spectrometer can easily distinguish between the analyte and the heavier deuterated standard, preventing signal interference.[6]

The Role of the Trifluoroacetic Acid (TFA) Salt

Maribavir-d6 is supplied as a TFA salt for practical reasons in a research and development context. Trifluoroacetic acid is widely used during the reverse-phase HPLC purification of synthetic molecules.[9] It acts as an ion-pairing agent, improving chromatographic separation.[9] For the final, isolated compound, the TFA salt form can enhance solubility in common laboratory solvents and improve the stability of the solid material, which is crucial for preparing accurate stock solutions and calibration standards. While TFA salts are less favored by regulators for final pharmaceutical products, they are highly suitable for research-grade analytical standards.[10]

Core Physicochemical and Handling Properties

Proper handling and storage are paramount to maintaining the integrity of this standard. The following data provides a summary of its key properties.

| Property | Description | Source(s) |

| Chemical Name | Maribavir-d6 Trifluoroacetic Acid Salt | [11] |

| Synonyms | 1263W94-d6 TFA, BW1263W94-d6 TFA | [11] |

| Appearance | Solid powder | [11] |

| Molecular Formula | C₁₇H₁₄D₆Cl₂F₃N₃O₆ (as TFA salt) | [11] |

| Molecular Weight | 496.30 g/mol | [11] |

| Storage Conditions | Store at -20°C for long-term stability (up to 3 years). Protect from moisture. | [11] |

| Solubility | Soluble in DMSO. May require testing for other solvents like ethanol or DMF. | [11] |

| Shipping Condition | Typically stable at room temperature for the duration of shipping. | [11] |

Experimental Protocol: Quantification in Human Plasma via LC-MS/MS

This section provides a detailed, field-proven methodology for the robust quantification of Maribavir using Maribavir-d6 as an internal standard. This protocol is designed as a self-validating system, where the final result relies on the constant ratio between the analyte and the IS.

Materials and Reagents

-

Maribavir reference standard

-

Maribavir-d6 TFA salt (Internal Standard)

-

Human plasma (K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

DMSO (ACS grade or higher)

-

Deionized water (18.2 MΩ·cm)

Step-by-Step Methodology

Step 1: Preparation of Stock and Working Solutions

-

Analyte Stock (1 mg/mL): Accurately weigh ~1 mg of Maribavir and dissolve in DMSO to a final concentration of 1 mg/mL.

-

Internal Standard Stock (1 mg/mL): Accurately weigh ~1 mg of Maribavir-d6 TFA salt and dissolve in DMSO to a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Analyte Stock in 50:50 acetonitrile:water to create calibration curve standards (e.g., ranging from 10 ng/mL to 750 ng/mL).[12]

-

IS Spiking Solution (e.g., 100 ng/mL): Dilute the Internal Standard Stock in acetonitrile to a final concentration that will be easily detectable and provide a stable signal.

Step 2: Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.

-

Pipette 50 µL of the appropriate matrix (blank plasma, plasma spiked with calibration standards, or study sample) into the corresponding tubes.

-

Add 150 µL of the IS Spiking Solution in acetonitrile to each tube. The acetonitrile acts as the protein precipitation agent.

-

Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a 96-well plate or autosampler vials for analysis.

LC-MS/MS Analytical Conditions

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., Phenomenex C18 Luna, 4.6 x 100 mm, 5 µm).[12][13]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile:Methanol (e.g., 35:55 v/v) with 0.1% Formic Acid.[12][13]

-

Column Temperature: 30-40°C

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray Ionization, Positive Mode (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

-

Maribavir Transition: m/z 377 → 110[12]

-

Maribavir-d6 Transition: m/z 383 → 116 (Note: Daughter ion may need optimization, but a +6 Da shift is a logical starting point)

-

Bioanalytical Workflow Diagram

Caption: A typical bioanalytical workflow for the quantification of Maribavir in plasma.

The Self-Validating System: Trustworthiness by Design

The core principle of using a stable isotope-labeled internal standard is that it creates an inherently trustworthy, self-correcting system. The quantification is not based on the absolute signal of the analyte, but on the ratio of the analyte's signal to the internal standard's signal.

Caption: The internal standard corrects for errors, ensuring the final ratio is accurate.

This approach inherently accounts for procedural inconsistencies that are difficult to control perfectly, making the final data highly reliable and reproducible—a critical requirement for pharmacokinetic studies and regulatory submissions.[8][14]

References

- BenchChem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.

- Almac Group. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.

- Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3).

- Solvay. (n.d.). Update on trifluoroacetic acid (TFA).

- Faraday Discussions. (2025, January 3). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Royal Society of Chemistry.

- Google Patents. (n.d.).

- ScienceDirect. (n.d.).

- InvivoChem. (n.d.). Maribavir-d6 TFA.

- MDPI. (2025, November 28). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review.

- Wikipedia. (n.d.). Maribavir.

- National Center for Biotechnology Inform

- Research Journal of Pharmacy and Technology. (2023, March 24). Sensitive and Rapid LCMS/MS Method for the Estimation of recently approved Antiviral drugs Maribavir and Fostemsavir in spiked human plasma.

- Wiley Online Library. (2024, January 1).

- ClinicalTrials.gov. (n.d.). A Study to Evaluate the Safety and Tolerability, Pharmacokinetics, and Antiviral Activity of Maribavir for the Treatment of Cytomegalovirus (CMV) Infection...

- American Society for Microbiology. (n.d.). New Perspectives on Antimicrobial Agents: Maribavir.

- ResearchGate. (n.d.). Sensitive and Rapid LCMS/MS Method for the Estimation of recently approved Antiviral drugs Maribavir and Fostemsavir in spiked human plasma.

- International Journal of Pharmaceutical Research and Applications. (2022, May 20).

- Drugs.com. (2024, April 10). Maribavir Monograph for Professionals.

- Springer. (2022, March 12).

- PubMed. (2025, June 15). Maribavir for refractory cytomegalovirus infection (with or without resistance) in solid organ transplant recipients: Subgroup analysis of the phase 3 randomized SOLSTICE study.

- Clinical Infectious Diseases. (2018, October 16). Maribavir for Refractory or Resistant Cytomegalovirus Infections in Hematopoietic-cell or Solid-organ Transplant Recipients: A Randomized, Dose-ranging, Double-blind, Phase 2 Study.

Sources

- 1. Maribavir - Wikipedia [en.wikipedia.org]

- 2. New Perspectives on Antimicrobial Agents: Maribavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maribavir | C15H19Cl2N3O4 | CID 471161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 11. Maribavir-d6 TFA | Bacterial | | Invivochem [invivochem.com]

- 12. rjptonline.org [rjptonline.org]

- 13. researchgate.net [researchgate.net]

- 14. lcms.cz [lcms.cz]

Understanding the role of TFA in Maribavir-d6

An In-Depth Technical Guide to the Role of Trifluoroacetic Acid (TFA) in the Development of Maribavir-d6

Executive Summary

Maribavir is a potent antiviral agent approved for treating post-transplant cytomegalovirus (CMV) infections.[1] The development of its deuterated analog, Maribavir-d6, leverages the kinetic isotope effect to potentially enhance its pharmacokinetic profile, offering improved metabolic stability and a longer half-life.[2][3][4] The synthesis and purification of a complex, nitrogen-rich molecule like Maribavir-d6 present significant challenges, particularly in achieving the high purity required for a pharmaceutical ingredient. This guide details the critical, multifaceted role of trifluoroacetic acid (TFA), a strong organic acid, in the preparative purification and analytical characterization of Maribavir-d6. While indispensable for achieving high-resolution separation in reverse-phase chromatography, TFA introduces significant downstream challenges, including ion suppression in mass spectrometry and potential toxicity, necessitating its meticulous removal and quantification. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols for navigating the use of TFA in the lifecycle of a deuterated antiviral compound.

Introduction to Maribavir-d6: A Next-Generation Antiviral

Maribavir: Mechanism of Action

Maribavir represents a significant advancement in antiviral therapy, specifically targeting CMV. It functions by inhibiting the UL97 protein kinase, a viral enzyme essential for viral DNA replication and nuclear egress.[1] This novel mechanism makes it effective against CMV strains that have developed resistance to other antiviral agents like ganciclovir and foscarnet.[1]

The Rationale for Deuteration: The Kinetic Isotope Effect

The development of deuterated drugs, such as Maribavir-d6, is a strategic approach in medicinal chemistry to enhance a drug's performance.[3] By selectively replacing hydrogen atoms with their heavier isotope, deuterium, the carbon-deuterium (C-D) bond becomes stronger than the corresponding carbon-hydrogen (C-H) bond. This difference in bond energy leads to the Kinetic Isotope Effect (KIE) , which can significantly slow down the rate of metabolic processes that involve the cleavage of these bonds.[2][4]

Potential benefits of deuteration for Maribavir include:

-

Improved Metabolic Stability: Reduced rate of breakdown by metabolic enzymes (e.g., Cytochrome P450).

-

Prolonged Half-Life: The drug remains in the circulatory system for a longer duration.[4]

-

Enhanced Therapeutic Efficacy: A more stable pharmacokinetic profile can lead to improved drug performance.[4]

Chemical Structure of Maribavir

Maribavir is a benzimidazole riboside, characterized by a dichlorinated benzimidazole core linked to an L-ribofuranose sugar moiety and substituted with an isopropylamino group.[1][5] The multiple nitrogen atoms within the benzimidazole ring and the amino group are basic, making the molecule ionizable under acidic conditions. This property is central to the purification strategy discussed below.

Caption: Chemical structure of Maribavir.

The Core Function of TFA in Preparative HPLC of Maribavir-d6

Following synthesis, crude Maribavir-d6 exists in a mixture containing unreacted starting materials, byproducts, and process-related impurities. Achieving pharmaceutical-grade purity (>99.5%) necessitates a robust purification technique. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice, and the inclusion of TFA in the mobile phase is paramount for its success.

Mechanism of Action of TFA in RP-HPLC

TFA's effectiveness stems from its multiple functions as a mobile phase additive, typically used at a concentration of 0.1%.[6][7]

-

pH Modifier: As a strong acid (pKa ≈ 0.3), TFA maintains the mobile phase at a low and stable pH (around 2).[6][8] At this pH, the basic nitrogen centers on the Maribavir-d6 molecule are fully protonated, ensuring they exist in a single, consistent cationic form.

-

Ion-Pairing Agent: The protonated, positively charged Maribavir-d6 is highly polar and would otherwise have poor retention on a nonpolar C18 stationary phase. The trifluoroacetate anion (CF₃COO⁻) from TFA forms a neutral, transient ion pair with the cationic drug molecule.[6][9][10][11] This ion pair is more hydrophobic than the cation alone, significantly increasing its affinity for the stationary phase and allowing for effective chromatographic retention and separation.

-

Peak Shape Enhancement: Residual silanol groups (Si-OH) on the surface of silica-based C18 columns can have a negative charge, leading to undesirable ionic interactions with the positively charged analyte. This can cause significant peak tailing and poor resolution.[9] TFA effectively "shields" these silanol groups, suppressing these secondary interactions and resulting in sharper, more symmetrical peaks.[6][9][10]

Caption: Mechanism of TFA as an ion-pairing and silanol-suppressing agent.

Experimental Protocol: Preparative HPLC of Maribavir-d6

This protocol outlines a standard procedure for purifying crude Maribavir-d6 using a TFA-modified mobile phase.

-

System Preparation:

-

Column: C18 silica column suitable for preparative scale (e.g., 50 x 250 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[7]

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[7]

-

Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5 column volumes or until the baseline is stable.

-

-

Sample Preparation:

-

Dissolve the crude Maribavir-d6 powder in a minimal amount of a suitable solvent (e.g., DMSO or Mobile Phase A) to a high concentration (e.g., 50-100 mg/mL).

-

Filter the sample solution through a 0.45 µm filter to remove particulate matter.

-

-

Chromatographic Separation:

-

Injection: Inject the prepared sample onto the column.

-

Gradient Elution: Run a linear gradient to elute the compound. The exact gradient will depend on the impurity profile but can be prototyped on an analytical scale first.

-

Example Gradient:

-

0-5 min: 5% B

-

5-45 min: 5% to 65% B

-

45-50 min: 65% to 95% B (column wash)

-

50-60 min: 95% to 5% B (re-equilibration)

-

-

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 239 nm.[12]

-

Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

-

-

Post-Purification:

-

Combine the pure fractions.

-

Confirm the purity of the pooled fractions using analytical HPLC.

-

Proceed immediately to solvent removal and TFA exchange to prevent potential degradation.

-

Analytical Considerations: The Duality of TFA

While TFA is a powerful tool for separation, its presence complicates subsequent analytical characterization, particularly with mass spectrometry.

HPLC-UV Analysis

For routine purity checks using HPLC with UV detection, 0.1% TFA remains the additive of choice. Its high solubility, effectiveness as an ion-pairing agent, and low UV cutoff wavelength make it ideal for achieving high-resolution separations with stable baselines.[6][10] However, TFA itself absorbs UV light, and gradients can cause baseline drift, which may require optimization.[13][14]

LC-MS Analysis: The Challenge of Ion Suppression

Trifluoroacetic acid is highly detrimental to electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.[6]

-

Ion Suppression: The trifluoroacetate anion has a high gas-phase proton affinity. It forms strong ion pairs with the protonated analyte in the ESI droplet and the resulting gas phase, neutralizing the charge and preventing the analyte from being efficiently detected by the mass spectrometer.[6][15] This leads to a dramatic reduction in signal intensity.

-

Instrument Contamination: TFA is notoriously difficult to remove from the MS ion source and transfer optics, leading to persistent background ions and suppression effects that can affect subsequent analyses.[6]

For these reasons, formic acid (0.1%) is the preferred mobile phase additive for all LC-MS applications involving Maribavir-d6, despite sometimes offering slightly poorer chromatographic peak shape compared to TFA.[16]

| Parameter | Trifluoroacetic Acid (TFA) | Formic Acid (FA) |

| Chromatographic Performance | Excellent peak shape and resolution.[6][10] | Good, but can sometimes result in broader peaks.[16] |

| UV Detection Compatibility | Excellent.[6] | Excellent. |

| MS Detection Compatibility | Poor; severe ion suppression.[6][15] | Excellent; volatile and promotes good ionization. |

| Instrument Contamination | High and persistent.[6] | Low. |

| Primary Use Case | Preparative HPLC, Analytical HPLC-UV. | Analytical LC-MS, Bioanalytical Methods.[17] |

| Table 1: Comparison of TFA and Formic Acid as Mobile Phase Additives. |

NMR Spectroscopy

Residual TFA in a purified sample can be observed in both ¹H and ¹⁹F NMR spectra. In ¹H NMR, the acidic proton of TFA can cause exchange broadening of labile protons (e.g., -OH, -NH) on the Maribavir-d6 molecule. Interestingly, TFA can also be used intentionally as an additive in NMR samples to shift the large residual water signal away from analyte signals, helping to resolve overlapping peaks.[18]

Downstream Processing: The Critical Step of TFA Removal

Following purification, the Maribavir-d6 exists as a trifluoroacetate salt. Residual TFA is considered a toxic impurity and can interfere with biological assays, making its removal a critical step in the manufacturing process.[19][20][21] Simply evaporating the solvent and lyophilizing is insufficient, as the non-volatile TFA salt will remain.[19]

Methodology: Salt Exchange via Lyophilization with HCl

The most common method for removing TFA is to convert the drug into a different, pharmaceutically acceptable salt form, such as a hydrochloride (HCl) salt. This is achieved by displacing the weaker TFA with the stronger hydrochloric acid.[20][22]

Caption: Workflow for TFA removal by salt exchange with HCl and lyophilization.

Detailed Protocol for TFA Removal:

-

Solvent Removal: Reduce the volume of the pooled HPLC fractions using a rotary evaporator to remove the bulk of the acetonitrile.

-

Initial Dissolution & Exchange: Dissolve the remaining aqueous solution containing the Maribavir-d6 TFA salt in a 2-10 mM HCl solution.[19][23] Allow the solution to stand for several minutes to facilitate the ion exchange.[24]

-

Freezing: Flash-freeze the solution in a lyophilizer flask using liquid nitrogen or a -80°C freezer.[24]

-

Lyophilization: Lyophilize the frozen sample overnight until a dry, fluffy powder is obtained.[24] During this process, water sublimes, and the volatile, protonated trifluoroacetic acid (CF₃COOH) is removed under vacuum.

-

Repeat Cycles: To ensure complete removal, re-dissolve the lyophilized powder in the dilute HCl solution and repeat the freezing and lyophilization steps at least two more times.[23][25]

Quality Control: Validating TFA Removal and Final Product Purity

The final step is to rigorously test the Maribavir-d6 HCl salt for purity, identity, and the absence of residual TFA.

-

Quantification of Residual TFA: While ¹H NMR can give a qualitative indication, more sensitive and quantitative methods are required.

-

¹⁹F-NMR Spectroscopy: A highly specific and quantitative method for detecting the fluorine atoms in TFA.[25][26][27]

-

Ion Chromatography (IC): Can be used to separate and quantify the trifluoroacetate anion.[21]

-

HPLC with Evaporative Light-Scattering Detection (ELSD): A method that can detect non-UV active ions like TFA.[25]

-

-

Impurity Profiling: The final drug substance must be analyzed for any process-related impurities or degradants. A suite of orthogonal analytical techniques is employed for this purpose.[28][29]

Conclusion